4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Catalog No.
S907808
CAS No.
1220029-75-3
M.F
C17H26ClNO2
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hy...

CAS Number

1220029-75-3

Product Name

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

IUPAC Name

4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C17H25NO2.ClH/c1-3-4-15-5-6-16(17(13-15)19-2)20-12-9-14-7-10-18-11-8-14;/h3,5-6,13-14,18H,1,4,7-12H2,2H3;1H

InChI Key

UAEOOJMWVZOSLX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCNCC2.Cl

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCNCC2.Cl

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound with the molecular formula C₁₇H₂₆ClNO₂ and a molecular weight of 311.8 g/mol. This compound is notable for its structural complexity, featuring a piperidine ring substituted with an allyl-2-methoxyphenoxy group. It is primarily utilized in scientific research due to its potential therapeutic applications and unique chemical properties. The compound is typically available in a purity of around 95% and is categorized as a hydrochloride salt, which enhances its solubility in water, making it suitable for biological assays and other applications .

  • PubChem: A search on PubChem, a public database of chemical information maintained by the National Institutes of Health (NIH), yields a listing for 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride (CID 56830912) but does not provide any details on its specific uses in research [].
  • Limited Commercial Availability: There is evidence of the compound being offered commercially by some suppliers, but the product descriptions typically focus on availability and pricing rather than scientific applications [].

Further Research:

Given the lack of information in public databases, it is possible that research on 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride might be unpublished or part of ongoing investigations.

  • Patent Literature: Searching scientific databases and patent literature could reveal further details about the potential applications of this compound.
  • Contacting Research Institutions: Reaching out to research institutions or pharmaceutical companies that specialize in areas potentially relevant to the compound's structure might provide some insights.

The chemical reactivity of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride can be attributed to the presence of functional groups such as the piperidine nitrogen and the allyl moiety. These features allow for various nucleophilic substitutions and electrophilic additions:

  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, forming derivatives that may exhibit altered biological activities.
  • Electrophilic Addition: The allyl group can react under electrophilic conditions, potentially leading to the formation of more complex molecules through polymerization or cross-linking reactions.

These reactions are significant for synthesizing derivatives that may enhance or modify the biological activity of the parent compound.

Research indicates that compounds structurally related to 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride exhibit a range of biological activities:

  • Antibacterial Properties: Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections.
  • Neuroprotective Effects: Studies have shown that certain derivatives can protect neurons from glutamate-induced toxicity, indicating their potential use in neurodegenerative disease therapies.
  • Analgesic and Anti-inflammatory Activities: Related compounds have demonstrated pain-relieving and anti-inflammatory effects, which could be beneficial in developing new analgesics.

The synthesis of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting materials are reacted to form the piperidine structure.
  • Allylation: The introduction of the allyl group can be achieved through alkylation reactions involving allyl halides.
  • Ether Formation: The methoxyphenol component is introduced via etherification, where the phenolic hydroxyl group reacts with an appropriate alkylating agent.
  • Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride form by reacting with hydrochloric acid.

These steps highlight the compound's synthetic versatility and potential for modification to enhance its properties .

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride has various applications in scientific research:

  • Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals targeting neurological disorders and infections.
  • Biological Assays: Due to its solubility and stability, it is often used in biological assays to evaluate pharmacological effects.
  • Agricultural Use: Given its potential antibacterial properties, there may be applications in pest control within agricultural settings.

Interaction studies have focused on how 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride interacts with biological macromolecules:

  • DNA Binding Studies: Investigations into how this compound binds to DNA have provided insights into its potential as a therapeutic agent capable of influencing genetic material.
  • Protein Interactions: Research has also explored its interactions with various proteins, which could elucidate mechanisms underlying its biological effects.

Several compounds share structural similarities with 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochlorideSimilar piperidine frameworkPotential for different pharmacological profiles due to position of substituents
Piperidine derivativesVarying substitutions on piperidine ringDiverse biological activities depending on substituent nature
Aryloxyethylamine derivativesRelated aromatic structuresNoted for neuroprotective effects against cell death

The uniqueness of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride lies in its specific combination of an allyl group and a methoxyphenoxy moiety, which may confer distinct pharmacological properties compared to other similar compounds .

This compound's ongoing research will likely uncover more about its potential therapeutic applications and broaden its utility across various scientific fields.

Dates

Last modified: 08-16-2023

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